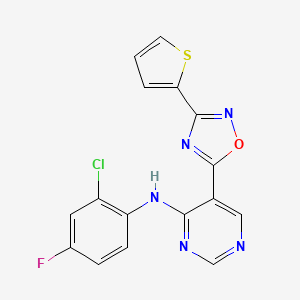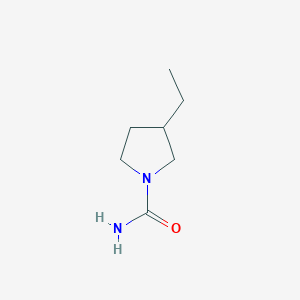![molecular formula C24H22N2O4 B2385784 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941921-39-7](/img/structure/B2385784.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide, also known as BDO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties based on existing literature reports on indole activity against cancer cell lines. These compounds were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two specific derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.
Future Drug Potential
Literature surveys emphasize the importance of substituted cinnamides. Researchers have designed and synthesized N’-(benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . These compounds exhibit various properties, suggesting their potential as future drugs .
Mécanisme D'action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects suggest that the compound may have potential as an anticancer agent.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(24(28)26-19-11-12-21-22(15-19)30-16-29-21)25-14-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20H,13-14,16H2,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVNQQAOJNNSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)
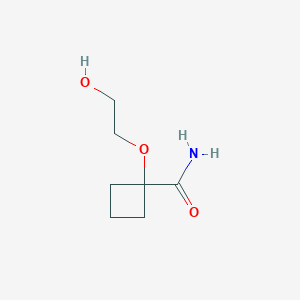
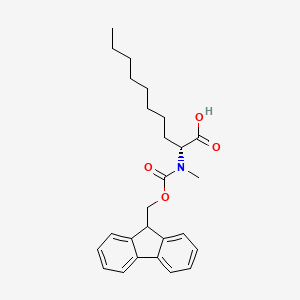
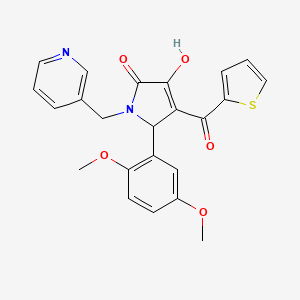
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)
![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)
